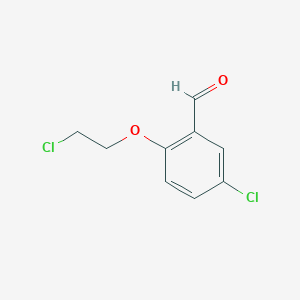![molecular formula C19H14N2 B11758538 3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)
3-Methyl-2-phenylbenzo[f]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Méthyl-2-phénylbenzo[f]quinoxaline est un composé hétérocyclique contenant de l'azote qui appartient à la famille des quinoxalines. Les quinoxalines sont connues pour leurs diverses activités biologiques et ont été largement étudiées pour leurs applications potentielles en chimie médicinale, en science des matériaux et en chimie industrielle. La structure de la 3-Méthyl-2-phénylbenzo[f]quinoxaline est constituée d'un système cyclique fusionné de benzène et de pyrazine avec un groupe méthyle en position 3 et un groupe phényle en position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 3-Méthyl-2-phénylbenzo[f]quinoxaline implique généralement la condensation de l'o-phénylène diamine avec une dicétone ou un aldéhyde approprié. Une méthode courante est la réaction de l'o-phénylène diamine avec la 2-phényl-3-méthylquinoxaline-2,3-dione en milieu acide. La réaction est généralement effectuée en présence d'un catalyseur tel que l'acide acétique ou l'acide chlorhydrique, et le produit est obtenu après purification par recristallisation ou chromatographie .
Méthodes de production industrielle : La production industrielle de la 3-Méthyl-2-phénylbenzo[f]quinoxaline peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. Des approches de chimie verte, telles que l'utilisation de solvants et de catalyseurs respectueux de l'environnement, sont également explorées pour rendre le processus de production plus durable .
Analyse Des Réactions Chimiques
Types de réactions : La 3-Méthyl-2-phénylbenzo[f]quinoxaline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoxaline en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : La réduction du composé peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation de dihydroquinoxalines.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque ; généralement effectuée dans un solvant organique tel que le dichlorométhane.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des solvants tels que l'éthanol ou le tétrahydrofurane.
Principaux produits :
Oxydation : N-oxydes de quinoxaline
Réduction : Dihydroquinoxalines
Substitution : Quinoxalines halogénées, nitro-substituées ou alkyl-substituées.
4. Applications de la recherche scientifique
La 3-Méthyl-2-phénylbenzo[f]quinoxaline a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes et comme ligand en chimie de coordination.
Biologie : Étudié pour son potentiel d'agent antimicrobien, antiviral et anticancéreux en raison de sa capacité à interagir avec les macromolécules biologiques.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de maladies telles que le cancer, les infections bactériennes et les infections virales.
5. Mécanisme d'action
Le mécanisme d'action de la 3-Méthyl-2-phénylbenzo[f]quinoxaline implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, en tant qu'inhibiteur de kinase, il peut se lier au site actif des kinases, empêchant leur activité de phosphorylation et inhibant ainsi la prolifération cellulaire. Cela en fait un candidat potentiel pour la thérapie anticancéreuse. De plus, sa capacité à s'intercaler dans l'ADN et à perturber les processus de réplication contribue à ses activités antimicrobiennes et antivirales .
Composés similaires :
Quinoxaline : Le composé parent avec un système cyclique fusionné de benzène et de pyrazine similaire.
2-Phénylquinoxaline : Est dépourvu du groupe méthyle en position 3.
3-Méthylquinoxaline : Est dépourvu du groupe phényle en position 2.
Unicité : La 3-Méthyl-2-phénylbenzo[f]quinoxaline est unique en raison de la présence à la fois des groupes méthyle et phényle, qui peuvent influencer ses propriétés électroniques et son activité biologique. Ce motif de double substitution peut améliorer sa capacité à interagir avec diverses cibles biologiques et améliorer sa solubilité et sa stabilité par rapport à ses analogues non substitués ou monosubstitués .
Applications De Recherche Scientifique
3-Methyl-2-phenylbenzo[f]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-phenylbenzo[f]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it can bind to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation. This makes it a potential candidate for anticancer therapy. Additionally, its ability to intercalate into DNA and disrupt replication processes contributes to its antimicrobial and antiviral activities .
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound with a similar fused benzene and pyrazine ring system.
2-Phenylquinoxaline: Lacks the methyl group at the 3-position.
3-Methylquinoxaline: Lacks the phenyl group at the 2-position.
Uniqueness: 3-Methyl-2-phenylbenzo[f]quinoxaline is unique due to the presence of both the methyl and phenyl groups, which can influence its electronic properties and biological activity. This dual substitution pattern can enhance its ability to interact with various biological targets and improve its solubility and stability compared to its unsubstituted or singly substituted analogs .
Propriétés
Formule moléculaire |
C19H14N2 |
|---|---|
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
3-methyl-2-phenylbenzo[f]quinoxaline |
InChI |
InChI=1S/C19H14N2/c1-13-18(15-8-3-2-4-9-15)21-19-16-10-6-5-7-14(16)11-12-17(19)20-13/h2-12H,1H3 |
Clé InChI |
IUCUPERWBOXQIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)C=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


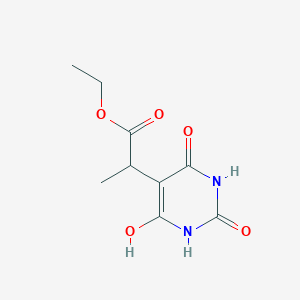
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
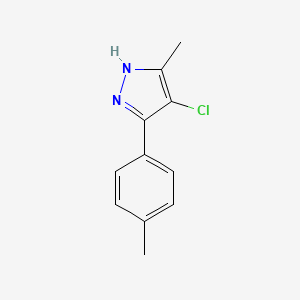
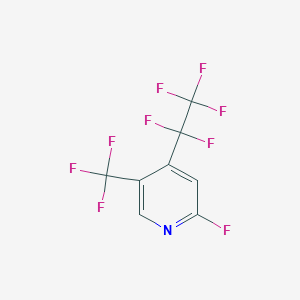
![3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride](/img/structure/B11758476.png)
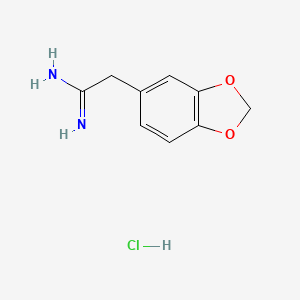
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)


![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11758529.png)
![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)
